(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one
Overview
Description
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBMT and has a molecular formula of C12H8BrNOS.
Scientific Research Applications
Photodynamic Therapy Applications
The compound and its derivatives show promise in photodynamic therapy (PDT) for cancer treatment. A study on a zinc phthalocyanine substituted with a similar structure revealed its high singlet oxygen quantum yield, making it useful as a Type II photosensitizer in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Compounds like (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one have been studied for their corrosion inhibition potential. Research shows that similar compounds act as effective inhibitors for mild steel corrosion in acidic mediums, suggesting potential industrial applications (Merimi et al., 2019).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Derivatives of the compound have been assessed for their inhibitory activity against xanthine oxidase and anti-inflammatory effects. One study found that certain derivatives exhibited significant xanthine oxidase inhibitory effects and showed promising anti-inflammatory responses (Smelcerovic et al., 2015).
Spectroscopic and Structural Characterization
Research into the spectroscopic and structural properties of derivatives of (Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one, including studies on their nonlinear optical properties and molecular orbitals, provides insights into their potential technological applications (Haroon et al., 2019).
Antimicrobial Applications
Certain derivatives have been synthesized and evaluated for antimicrobial activity, showing effectiveness against various microbial strains, which suggests potential use in the development of new antimicrobial agents (Deep et al., 2014).
Nematicidal Activity
Derivatives have also been synthesized and evaluated for their nematicidal and antibacterial activity, indicating potential use in agriculture for pest control (Srinivas, Nagaraj, & Reddy, 2008).
properties
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNOS2/c1-15-11-13-9(10(14)16-11)6-7-3-2-4-8(12)5-7/h2-6H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRVWJIEICSRK-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC(=CC=C2)Br)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC(=CC=C2)Br)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(3-Bromobenzylidene)-2-(methylthio)thiazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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